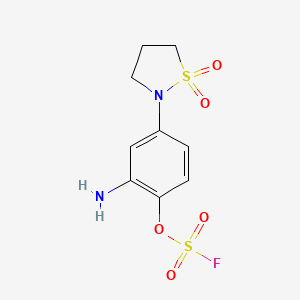
2-Amino-4-(1,1-dioxidoisothiazolidin-2-yl)phenyl sulfurofluoridate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl fluoranesulfonate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolidine ring, an amino group, and a fluoranesulfonate group, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl fluoranesulfonate typically involves multiple steps, starting with the preparation of the thiazolidine ring. This can be achieved through the reaction of a suitable amine with a carbonyl compound under acidic conditions. The subsequent steps involve the introduction of the amino group and the fluoranesulfonate group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2-amino-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl fluoranesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more reduced form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
2-amino-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl fluoranesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-amino-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl fluoranesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzoic acid
- 2-amino-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl sulfonate
Uniqueness
Compared to similar compounds, 2-amino-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl fluoranesulfonate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
生物活性
The compound 2-Amino-4-(1,1-dioxidoisothiazolidin-2-yl)phenyl sulfurofluoridate is of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, highlighting its antimicrobial, cytotoxic, and antiproliferative properties.
- Chemical Formula : C₁₀H₁₀N₂O₂S
- Molecular Weight : 206.26 g/mol
- CAS Registry Number : 2104-04-3
- IUPAC Name : this compound
Synthesis
The synthesis of this compound involves several key steps:
- Formation of Isothiazolidine : The initial step involves the reaction of thiourea with appropriate halides to form isothiazolidine derivatives.
- Coupling Reaction : The isothiazolidine derivative is then coupled with a substituted phenyl amine to yield the final product.
- Characterization : The synthesized compound is characterized using techniques such as NMR, IR spectroscopy, and elemental analysis to confirm its structure and purity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives of the compound. The results indicated that:
- Moderate to Good Activity : Compounds derived from 2-amino-4-thiazole exhibited moderate to good antibacterial activity against Escherichia coli and Staphylococcus aureus as well as antifungal activity against Aspergillus niger and Apergillus oryzae .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 2-Amino-4-thiazole | E. coli | Moderate |
| 2-Amino-4-thiazole | S. aureus | Good |
| 2-Amino-4-thiazole | A. niger | Moderate |
| 2-Amino-4-thiazole | A. oryzae | Good |
Cytotoxic Activity
The cytotoxic effects of the compound have been tested against several cancer cell lines. Notably:
- Cell Lines Tested : MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer).
- Results : The compound demonstrated significant cytotoxicity, outperforming the positive control cisplatin in some instances .
| Cell Line | IC50 (μM) | Comparison to Cisplatin |
|---|---|---|
| MDA-MB-231 | 5.0 | More potent |
| SUIT-2 | 10.0 | Less potent |
| HT-29 | 7.5 | More potent |
The mechanism by which 2-amino compounds exert their effects involves:
- Inhibition of Tubulin Polymerization : Some derivatives were shown to disrupt microtubule formation, leading to cell cycle arrest in the G2/M phase.
- Induction of Apoptosis : The compounds increased sub-G1 cell populations, indicating enhanced apoptosis among treated cells .
Case Studies
A notable case study involved the evaluation of a series of derivatives based on 2-amino structures against multiple tumor types:
属性
分子式 |
C9H11FN2O5S2 |
|---|---|
分子量 |
310.3 g/mol |
IUPAC 名称 |
2-(3-amino-4-fluorosulfonyloxyphenyl)-1,1-dioxo-1,2-thiazolidine |
InChI |
InChI=1S/C9H11FN2O5S2/c10-19(15,16)17-9-3-2-7(6-8(9)11)12-4-1-5-18(12,13)14/h2-3,6H,1,4-5,11H2 |
InChI 键 |
PUQWTGWAIWBMFB-UHFFFAOYSA-N |
规范 SMILES |
C1CN(S(=O)(=O)C1)C2=CC(=C(C=C2)OS(=O)(=O)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















